Derived Antitumor Lead Compound Outperforms 5-Fluorouracil, Cisplatin, and Curcumin
Derivatives synthesized from 5-(1,3-benzothiazol-2-yl)-2-furaldehyde produced a lead compound, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, that demonstrated superior antitumor activity relative to three clinical reference drugs in standardized screening [1]. This performance advantage establishes the parent aldehyde as a privileged starting material for generating high-potency anticancer candidates not accessible from alternative building blocks.
| Evidence Dimension | Antitumor activity |
|---|---|
| Target Compound Data | Lead compound 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
| Comparator Or Baseline | 5-Fluorouracil, Cisplatin, Curcumin (reference drugs) |
| Quantified Difference | Superior to all three reference drugs |
| Conditions | Antitumor screening of synthesized derivatives |
Why This Matters
Procurement of this specific aldehyde enables access to a documented lead series with proven superiority over established chemotherapy agents, a differentiation not demonstrated for other commercially available benzothiazole aldehydes.
- [1] Tymoshuk O, Horak YI, Horishny VY, Chaban TI, Matiychuk VS, Matiichuk YE. 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the design of antitumor agents. 2020. View Source
